molecular formula C25H31BrN2O6S B13664977 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide

4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide

Katalognummer: B13664977
Molekulargewicht: 567.5 g/mol
InChI-Schlüssel: OEHFJFJDEAZXBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a biphenyl sulfonamide derivative featuring a bromomethyl group at the 4' position, an ethoxymethyl substituent at the 2' position, and two N-substituents: a 4,5-dimethylisoxazol-3-yl group and a (2-methoxyethoxy)methyl moiety. Its molecular formula is C₂₇H₃₂BrN₃O₅S, with a molecular weight of approximately 598.54 g/mol. The 4,5-dimethylisoxazole ring is a common pharmacophore in medicinal chemistry, often associated with biological activity modulation .

Eigenschaften

Molekularformel

C25H31BrN2O6S

Molekulargewicht

567.5 g/mol

IUPAC-Name

2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide

InChI

InChI=1S/C25H31BrN2O6S/c1-5-32-16-21-14-20(15-26)10-11-22(21)23-8-6-7-9-24(23)35(29,30)28(17-33-13-12-31-4)25-18(2)19(3)34-27-25/h6-11,14H,5,12-13,15-17H2,1-4H3

InChI-Schlüssel

OEHFJFJDEAZXBG-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Properties

Parameter Description
Chemical Name 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
Molecular Formula C23H27BrN2O5S
Molecular Weight 523.44 g/mol
CAS Number 1026273-26-6
Key Functional Groups Bromomethyl, isoxazolyl, ethoxymethyl, methoxyethoxy methyl, sulfonamide

The compound contains a biphenyl sulfonamide core substituted at the 4' position with a bromomethyl group, at the 2' position with an ethoxymethyl group, and two nitrogen substituents: one attached to a 4,5-dimethylisoxazol-3-yl ring and the other with a (2-methoxyethoxy)methyl group.

Preparation Methods

Overview

The synthetic route to this compound generally involves multi-step organic synthesis starting from appropriately substituted biphenyl derivatives. The key steps include:

  • Functionalization of the biphenyl core with sulfonamide and isoxazolyl substituents.
  • Introduction of alkoxymethyl groups (ethoxymethyl and methoxyethoxy methyl) on the nitrogen atoms.
  • Selective bromination at the 4'-methyl position to form the bromomethyl group.

Stepwise Synthetic Approach

Synthesis of Biphenyl-2-sulfonamide Intermediate

The initial step involves the preparation of the biphenyl-2-sulfonamide scaffold. This is achieved by sulfonylation of the biphenyl derivative at the 2-position with sulfonyl chloride reagents, followed by amination with the 4,5-dimethylisoxazol-3-yl amine. The reaction conditions typically involve:

  • Use of a base such as triethylamine or sodium hydride.
  • Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
  • Controlled temperature to avoid side reactions.

This step yields the N-(4,5-dimethylisoxazol-3-yl)-[1,1'-biphenyl]-2-sulfonamide intermediate.

Bromomethylation at 4'-Position

The critical bromomethylation step targets the 4'-methyl group on the biphenyl ring to convert it into a bromomethyl substituent. This is achieved by selective bromination using reagents such as:

  • N-Bromosuccinimide (NBS) in the presence of radical initiators or light.
  • Aqueous hydrogen bromide with sodium percarbonate or sodium bromate in biphasic solvent systems (e.g., dichloromethane/water or ethyl acetate/water).

The reaction conditions are optimized to achieve high yield and purity, minimizing over-bromination or dibromomethyl by-products. Typical yields reported are in the range of 90-93% with product purity exceeding 98% by HPLC.

Detailed Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Sulfonamide Formation Biphenyl derivative + sulfonyl chloride + 4,5-dimethylisoxazol-3-yl amine; base (Et3N); solvent DMF; 0–25 °C 75-85 Controlled temperature to avoid side reactions; monitored by TLC
N-Alkylation (Ethoxymethyl) Ethoxymethyl chloride + base (K2CO3); solvent DMF; 50–70 °C 80-90 Polar aprotic solvent enhances SN2 reaction; excess alkylating agent used
N-Alkylation (Methoxyethoxy methyl) (2-Methoxyethoxy)methyl chloride + base (NaH); solvent NMP; 40–60 °C 85-92 Careful control of temperature to prevent decomposition
Bromomethylation N-Bromosuccinimide (NBS) or HBr + sodium percarbonate; solvent dichloromethane/water; 25–40 °C; 6–10 hours 90-93 High selectivity for bromomethylation; product isolated by filtration and washing

Mechanistic Insights and Optimization

  • The sulfonamide formation proceeds via nucleophilic substitution of the sulfonyl chloride by the amine, forming a stable sulfonamide bond.
  • The N-alkylation reactions follow an SN2 mechanism, where the nitrogen lone pair attacks the alkyl halide electrophile.
  • Bromomethylation utilizes radical bromination or electrophilic substitution mechanisms, depending on the reagent system. The use of sodium percarbonate with aqueous HBr provides a mild oxidative bromination environment that favors monobromination at the benzylic methyl position.
  • Reaction temperature and solvent polarity significantly influence the reaction rate and selectivity.
  • Purification is commonly achieved by silica gel chromatography or recrystallization from suitable solvents such as hexanes/ethyl acetate mixtures.

Summary Table of Preparation Route

Synthetic Step Starting Material(s) Reagents & Conditions Product Intermediate Yield (%)
1. Sulfonamide Formation Biphenyl derivative + 4,5-dimethylisoxazol-3-yl amine Sulfonyl chloride, base, DMF, 0–25 °C N-(4,5-dimethylisoxazol-3-yl)-[1,1'-biphenyl]-2-sulfonamide 75-85
2. N-Ethoxymethylation Intermediate from step 1 Ethoxymethyl chloride, K2CO3, DMF, 50–70 °C N-(4,5-dimethylisoxazol-3-yl)-N-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonamide 80-90
3. N-Methoxyethoxy methylation Intermediate from step 2 (2-Methoxyethoxy)methyl chloride, NaH, NMP, 40–60 °C N-(4,5-dimethylisoxazol-3-yl)-N-((2-methoxyethoxy)methyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonamide 85-92
4. Bromomethylation Intermediate from step 3 NBS or HBr + sodium percarbonate, DCM/water, 25–40 °C, 6–10 h 4'-(Bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide 90-93

Analyse Chemischer Reaktionen

4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of certain functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Wissenschaftliche Forschungsanwendungen

4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The compound’s biphenyl sulfonamide core distinguishes it from triazole-thiones (e.g., compounds [7–9] in ) and thiadiazin derivatives (). Key structural comparisons include:

Feature Target Compound Analogous Compounds
Core Structure Biphenyl sulfonamide 1,2,4-Triazole-thiones (), thiadiazin-sulfonamides (), diazaspiro derivatives ()
Substituents Bromomethyl, ethoxymethyl, 4,5-dimethylisoxazole, methoxyethoxy Halogenated phenylsulfonyl groups (), p-chlorophenylisocyanate (), butyl-diazaspiro ()
Reactive Groups Bromomethyl (potential alkylation) α-Halogenated ketones (), isocyanate-reactive hydrazines ()
  • Bromomethyl vs. This reactivity could be leveraged in targeted drug delivery or covalent inhibitor design.
  • Isoxazole Substituents : Both the target compound and ’s sulfamethoxazole derivative incorporate isoxazole rings. However, the 4,5-dimethyl substitution in the target compound likely enhances steric hindrance and metabolic stability compared to simpler isoxazole analogs .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound lacks the C=S group (~1240–1255 cm⁻¹) seen in ’s triazole-thiones, confirming its distinct sulfonamide core. Instead, strong S=O stretching bands (~1350 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from ethoxymethyl/methoxyethoxy groups are expected .
    • Absence of NH stretches (~3150–3414 cm⁻¹) in the target compound (due to N-alkylation) contrasts with ’s NH-containing hydrazinecarbothioamides .
  • Solubility : The ethoxymethyl and methoxyethoxy groups likely improve aqueous solubility compared to ’s lipophilic diazaspiro derivative (C32H40N4O5S), which requires cold storage to maintain stability .

Biologische Aktivität

The compound 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups, which may enhance its biological activity and solubility compared to similar compounds. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by several notable features:

  • Biphenyl Backbone : Provides structural stability and enhances lipophilicity.
  • Sulfonamide Group : Known for its role in various biological activities, particularly in antibacterial properties.
  • Isoxazole Moiety : Associated with diverse pharmacological effects including anti-inflammatory and anticancer activities.
  • Bromomethyl Group : May facilitate electrophilic reactions, enhancing reactivity towards biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H27BrN2O5S
Molecular Weight523.44 g/mol
CAS Number1026273-26-6

Antimicrobial Properties

The sulfonamide group is well-documented for its antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of bacterial strains. The presence of the isoxazole moiety may enhance this effect by interfering with bacterial metabolic pathways.

Anticancer Potential

Research indicates that derivatives of isoxazole compounds can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound suggests it may interact with cancer cell signaling pathways, warranting further investigation.

Anti-inflammatory Effects

Compounds containing isoxazole rings are often explored for their anti-inflammatory properties. The unique combination of functional groups in this compound may allow it to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Study 1: Antibacterial Activity

A study examining a series of sulfonamide derivatives found that those containing isoxazole rings exhibited enhanced antibacterial activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional sulfonamides, suggesting improved efficacy due to structural modifications.

Study 2: Anticancer Activity

In vitro studies on compounds similar to the target molecule demonstrated selective cytotoxicity against various cancer cell lines. For instance, one study reported that a related isoxazole derivative induced apoptosis in breast cancer cells through mitochondrial pathway activation.

Study 3: Pharmacokinetic Properties

Research on related biphenyl sulfonamides indicated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties suggest that the target compound may also possess advantageous pharmacokinetic characteristics conducive to therapeutic use.

Q & A

Basic: What are the recommended synthetic routes for 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step functionalization of the biphenylsulfonamide core. Key steps include:

  • Sulfonamide Coupling : React the biphenylsulfonyl chloride with 4,5-dimethylisoxazol-3-amine under anhydrous conditions (e.g., DMF, 0–5°C) to form the N-substituted sulfonamide intermediate .
  • Bromomethylation : Introduce the bromomethyl group via radical bromination or alkylation using N-bromosuccinimide (NBS) under controlled UV light or thermal initiation .
  • Ethoxymethylation : Use ethoxy methyl chloride in the presence of a base (e.g., NaH) to functionalize the 2'-position .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>98%) .
    Optimization : Utilize Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Flow chemistry systems can enhance reproducibility and scalability .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl coupling, isoxazole integration) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight and bromine isotopic patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen bonding (e.g., intramolecular C–H⋯O interactions) .
  • HPLC-PDA : Monitor purity and detect byproducts using a C18 column with acetonitrile/water mobile phase .

Basic: How can researchers assess the biological activity of this compound, particularly its receptor-binding affinity?

Methodological Answer:

  • In Vitro Binding Assays : Use radioligand displacement studies (e.g., ¹²⁵I-labeled endothelin-1) to measure ETA receptor affinity. Example protocol:
    • Incubate compound with HEK293 cells expressing human ETA receptors.
    • Determine Ki values via competitive binding curves (IC50 normalization) .
  • Selectivity Screening : Compare binding against ETB receptors to calculate selectivity ratios (e.g., >80,000-fold selectivity for ETA vs. ETB in related analogs) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency and metabolic stability?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethoxymethyl, bromomethyl, and methoxyethoxy groups. For example:
    • Replace bromomethyl with chloromethyl to assess halogen effects on reactivity .
    • Test bulkier alkoxy groups (e.g., isopropoxymethyl) to enhance metabolic stability .
  • Metabolic Profiling : Conduct liver microsomal assays (e.g., rat/human CYP450 isoforms) to identify vulnerable sites (e.g., ethoxymethyl oxidation). 3-Amino-isoxazole moieties improve stability compared to 5-regioisomers .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses with ETA receptors and guide substitutions .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Confirm receptor expression levels (e.g., qPCR for ETA mRNA) in cell lines to rule out variability .
  • Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments, as activity may depend on protonation states .
  • Structural Analysis : Compare X-ray structures of the compound bound to vs. unbound receptors to identify conformational changes affecting potency .

Advanced: What crystallographic insights are critical for understanding this compound’s molecular interactions?

Methodological Answer:

  • Hydrogen Bonding : Map intramolecular interactions (e.g., C–H⋯O) that stabilize the bioactive conformation .
  • Dihedral Angles : Measure angles between biphenyl rings (e.g., ~35.85° in analogs) to assess planarity and steric hindrance .
  • π-π Stacking : Analyze crystal packing for aromatic interactions that may influence solubility or aggregation .

Advanced: How can metabolic stability be evaluated preclinically, and what structural modifications enhance bioavailability?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Incubation : Monitor parent compound depletion using LC-MS/MS. Calculate intrinsic clearance (Clint) .
    • CYP Inhibition : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
  • Structural Tweaks :
    • Replace labile ethoxymethyl groups with cyclopropylmethoxy to reduce oxidative metabolism .
    • Introduce fluorine atoms at meta positions to block hydroxylation .

Advanced: What experimental design strategies are recommended for optimizing synthetic yield and reproducibility?

Methodological Answer:

  • DoE Approaches : Use factorial designs to evaluate variables (e.g., temperature, catalyst ratio, reaction time). Example:
    • Central Composite Design : Optimize bromomethylation yield by testing NBS concentration (0.8–1.2 equiv) and UV exposure (15–60 min) .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.